![molecular formula C19H16F6N2O2 B11099006 N,N'-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide)](/img/structure/B11099006.png)
N,N'-(propane-2,2-diyldibenzene-4,1-diyl)bis(2,2,2-trifluoroacetamide)
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Overview
Description
2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE typically involves multiple steps. One common method includes the reaction of trifluoroacetic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Industrial production also emphasizes the importance of safety measures and environmental considerations to minimize the release of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in its core structure, resulting in distinct chemical properties.
Uniqueness
2,2,2-TRIFLUORO-N-[4-(1-METHYL-1-{4-[(2,2,2-TRIFLUOROACETYL)AMINO]PHENYL}ETHYL)PHENYL]ACETAMIDE is unique due to its specific arrangement of trifluoromethyl groups and phenyl rings, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
Molecular Formula |
C19H16F6N2O2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[2-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]propan-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C19H16F6N2O2/c1-17(2,11-3-7-13(8-4-11)26-15(28)18(20,21)22)12-5-9-14(10-6-12)27-16(29)19(23,24)25/h3-10H,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
JCJQGBJXIFCKND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)NC(=O)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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